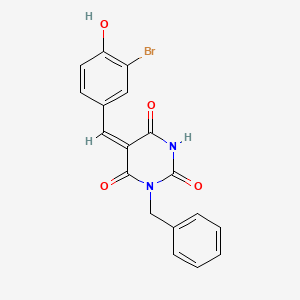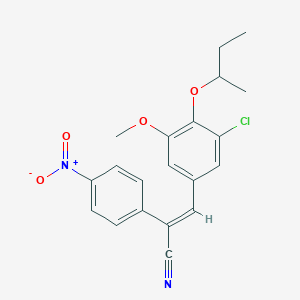
(2,4-dichlorobenzyl)(3-pyridinylmethyl)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4-dichlorobenzyl)(3-pyridinylmethyl)amine hydrochloride, also known as Cetylpyridinium chloride (CPC), is a quaternary ammonium compound that is widely used in various industries, including pharmaceuticals, cosmetics, and oral care products. It is an antiseptic agent that has been extensively studied for its antimicrobial properties and has been found to be effective against a wide range of microorganisms.
Wirkmechanismus
CPC acts by disrupting the cell membrane of microorganisms, leading to their death. It also interferes with the metabolism of microorganisms, inhibiting their growth.
Biochemical and Physiological Effects:
CPC has been found to have various biochemical and physiological effects, including the inhibition of bacterial adhesion, the prevention of biofilm formation, and the reduction of inflammation. It has also been found to have antioxidant properties and can protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
CPC has several advantages for lab experiments, including its broad-spectrum antimicrobial activity, its stability, and its low toxicity. However, it also has some limitations, including its potential to interfere with some assays and its potential to cause cytotoxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on CPC, including the development of new formulations with improved efficacy and safety profiles, the investigation of its potential use in combination with other antimicrobial agents, and the exploration of its potential use in new applications, such as the treatment of chronic wounds and infections. Additionally, further studies are needed to better understand the mechanism of action of CPC and to identify potential resistance mechanisms.
Synthesemethoden
CPC can be synthesized using various methods, including the reaction of pyridine with benzyl chloride and subsequent quaternization with chloroacetic acid. The final product is obtained by reacting the resulting quaternary ammonium salt with hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
CPC has been extensively studied for its antimicrobial properties and has been found to be effective against a wide range of microorganisms, including bacteria, viruses, and fungi. It has been used in various applications, including oral care products, wound care, and disinfectants.
Eigenschaften
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2.ClH/c14-12-4-3-11(13(15)6-12)9-17-8-10-2-1-5-16-7-10;/h1-7,17H,8-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVMFKACVHTLBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNCC2=C(C=C(C=C2)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-3-phenylacrylamide](/img/structure/B5418261.png)
![benzyl N-[2-(2-furoylamino)-3-(3-nitrophenyl)acryloyl]glycinate](/img/structure/B5418267.png)

![ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2-(2-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5418292.png)

![2-(2-{[4-(4-quinazolinyl)-1-piperazinyl]methyl}phenoxy)ethanol](/img/structure/B5418314.png)

![2-(1H-indol-3-yl)-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine](/img/structure/B5418322.png)
![ethyl {2-ethoxy-4-[(3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B5418324.png)
![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5418326.png)
![2,6-dihydroxy-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B5418330.png)
![4-(hydroxymethyl)-1-[(6-methoxy-2-naphthyl)methyl]-4-azepanol](/img/structure/B5418335.png)
![2-[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B5418344.png)
![N-(2-methoxyethyl)-7-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5418350.png)